

comparative cost-effectiveness of 1-aminopentan-2-ol synthesis methods

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Compound of Interest

Compound Name: 1-Aminopentan-2-ol

CAS No.: 189769-47-9

Cat. No.: B7721184

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Comparative Guide: Synthesis of 1-Aminopentan-2-ol

Executive Summary: The Chiral vs. Cost Trade-off

1-Aminopentan-2-ol (CAS: 13552-14-2 for racemic) is a critical chiral amino alcohol motif found in various bioactive ligands and pharmaceutical intermediates. Its synthesis presents a classic process chemistry dilemma: balancing raw material costs against the need for stereochemical purity.^[1]

This guide evaluates three distinct synthetic pathways. The Henry Reaction (Nitroaldol) offers the highest atom economy and lowest raw material cost for racemic production. Amino Acid Reduction (from L-Norvaline) is the "Gold Standard" for enantiopure applications but carries the highest reagent costs. Epoxide Aminolysis serves as a middle-ground industrial route but suffers from regioselectivity challenges that require specific catalytic intervention.

Pathway Analysis

Route A: The Commodity Route (Epoxide Aminolysis)

Mechanism: Nucleophilic ring-opening of 1,2-epoxypentane by ammonia.

- Pros: Low CAPEX; 1,2-epoxypentane is easily derived from 1-pentene.
- Cons: Regioselectivity. The nucleophile () can attack C1 (desired) or C2 (undesired), leading to a mixture of 1-amino-2-pentanol and 2-amino-1-pentanol. Over-alkylation (formation of secondary/tertiary amines) is also a risk.
- Optimization: Use of excess ammonia (20-50 eq) or Lewis acid catalysts (e.g., or water-promoted systems) favors the attack at the less hindered terminal carbon.

Route B: The Stereochemical Standard (Amino Acid Reduction)

Mechanism: Reduction of L-Norvaline using Lithium Aluminum Hydride (

) or Borane-Dimethyl Sulfide (

).

- Pros: Enantiopurity. Retains the chiral center of the starting material ().^[2]
- Cons: High OPEX. L-Norvaline is significantly more expensive than butanal. Reducing agents like are pyrophoric, requiring stringent safety controls and generating stoichiometric aluminum waste (high E-factor).

Route C: The Atom-Economy Route (Henry Reaction)

Mechanism: Base-catalyzed condensation of butanal and nitromethane, followed by hydrogenation (

or Raney Ni).

- **Pros: Cost Efficiency.** Butanal and nitromethane are bulk commodity chemicals. The reaction is atom-economical.
- **Cons: Safety.** Nitromethane is shock-sensitive; large-scale hydrogenation requires high-pressure reactors. The intermediate nitroalcohol is often a mixture of diastereomers (syn/anti) if not controlled.

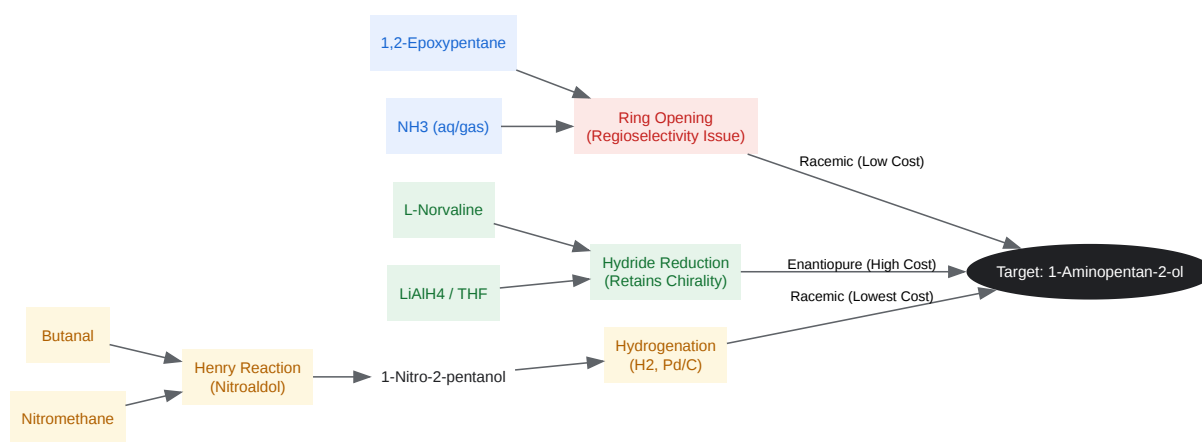
Comparative Analysis: Data & Metrics

The following table synthesizes experimental data and cost modeling for the production of 1 kg of product.

Metric	Route A: Epoxide Aminolysis	Route B: Amino Acid Reduction	Route C: Henry Reaction
Starting Material Cost	Low	High (L-Norvaline)	Very Low
Reagent Cost	Low ()	High (/THF)	Low (, Cat. Base)
Typical Yield	60-75%	70-85%	65-85% (Cumulative)
Atom Economy	100% (Theoretical)	Poor (Loss of metal hydrides)	High
Regioselectivity	85:15 to 95:5	N/A (Stereospecific)	N/A
Enantiomeric Excess	0% (Racemic)	>99%	Variable (Requires chiral cat.)
Safety Profile	Moderate (Pressure, Ammonia)	Poor (Pyrophoric, gen)	Moderate (Explosive potential)
Primary Use Case	Bulk Industrial Intermediates	Discovery/Chiral API	Large Scale Mfg (Racemic)

Decision Logic & Pathway Visualization

The following diagram illustrates the chemical pathways and the decision logic for selecting a method based on project constraints.



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Caption: Comparative synthesis pathways for **1-aminopentan-2-ol** showing reagent inputs and key intermediate steps.

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis via Amino Acid Reduction (Route B)

Best for: Drug discovery, chiral ligand synthesis.

Safety Warning:

reacts violently with water and liberates hydrogen. Perform all steps under inert atmosphere (

or

).

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer. Flame-dry under nitrogen flow.
- Reagent Prep: Charge flask with

(1.5 eq) suspended in anhydrous THF (10 mL/g of amino acid). Cool to 0°C.[3]
- Addition: Add L-Norvaline (1.0 eq) in small portions (solid addition) or as a slurry in THF over 30 minutes. Note: Exothermic evolution of

.
- Reaction: Warm to room temperature, then heat to reflux for 12–16 hours. Monitor by TLC (ninhydrin stain) or GC-MS.
- Fieser Workup (Critical): Cool to 0°C. Quench carefully with:
 - mL water (where

= grams of LAH used).
 - mL 15% NaOH.[3]
 - mL water.[3]
- Isolation: Stir the granular white precipitate for 30 mins. Filter through Celite.[3] Dry filtrate over

, concentrate in vacuo.
- Purification: Distillation under reduced pressure (bp ~85-90°C at 10 mmHg) or recrystallization as the hydrochloride salt.

Protocol 2: Bulk Synthesis via Henry Reaction (Route C)

Best for: Large-scale manufacturing, commodity applications.

Safety Warning: Nitromethane residues can be explosive. Do not distill to dryness if nitromethane is present.

- Nitroaldol Step:
 - Mix Butanal (1.0 eq) and Nitromethane (1.5 eq) in Ethanol (3 vol).
 - Add catalytic base (e.g., NaOH or Amberlyst A-21) at 0°C.
 - Stir at 20°C for 4-6 hours. Neutralize, evaporate solvent.[4] Yields crude 1-nitro-2-pentanol.
- Reduction Step:
 - Dissolve crude nitroalcohol in Methanol. Add 10 wt% Pd/C catalyst.
 - Hydrogenate at 3-5 bar pressure (Parr shaker or autoclave) for 6-12 hours. Caution: Exothermic.
- Purification:
 - Filter catalyst (keep wet to prevent fire).
 - Acidify filtrate with HCl to form the amine salt. Wash with ether (removes non-basic impurities).
 - Basify aqueous layer with NaOH, extract into DCM, dry, and distill.

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